Biotin-PEG4-Azide
Overview
Description
Biotin-PEG4-Azide: is a biotin-labeled, polyethylene glycol (PEG)-based compound that is widely used in the field of chemical biology and bioconjugation. This compound is particularly known for its role in click chemistry, where it facilitates the copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction. The biotin moiety allows for easy detection and purification, while the PEG4 spacer enhances solubility and reduces steric hindrance.
Mechanism of Action
- Biotin-PEG4-Azide contains an azide group, which can react with molecules containing terminal alkynes via a copper-catalyzed click reaction (CuAAc) .
- It can also undergo strain-promoted alkyne-azide cycloaddition reaction (SPAAC) with molecules containing DBCO or BCN groups .
- This compound forms a stable triazole linkage with terminal alkynes via the copper-catalyzed click reaction .
- This compound has a molecular weight of 615.79 Da .
- It is soluble in DMSO (dimethyl sulfoxide) .
- Its chemical reactivity involves alkynes and azide groups .
- Transport conditions are at room temperature .
Target of Action
Mode of Action
Pharmacokinetics
Action Environment
Biochemical Analysis
Biochemical Properties
Biotin-PEG4-Azide plays a crucial role in biochemical reactions, particularly in the labeling and detection of biomolecules. The azide group in this compound reacts with terminal alkynes via a copper-catalyzed click reaction to produce a stable triazole linkage . This reaction is highly specific and efficient, making it ideal for labeling proteins, DNA, and other biomolecules. This compound interacts with enzymes such as streptavidin, avidin, and NeutrAvidin, which have a high affinity for biotin . These interactions facilitate the detection and purification of biotin-labeled biomolecules, enabling researchers to study their properties and functions in detail.
Cellular Effects
This compound influences various cellular processes by enabling the selective labeling of biomolecules within cells. This compound can be used to label proteins, nucleic acids, and other cellular components, allowing researchers to track their localization, interactions, and functions. This compound has been shown to affect cell signaling pathways, gene expression, and cellular metabolism by facilitating the study of these processes through biotinylation and subsequent detection with streptavidin or avidin . The ability to label specific biomolecules within cells provides valuable insights into their roles in cellular function and regulation.
Molecular Mechanism
The mechanism of action of this compound involves its reaction with alkyne-containing molecules through a copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction . This reaction forms a stable triazole linkage, which covalently attaches the biotin moiety to the target molecule. The biotinylated molecule can then be detected and purified using streptavidin or avidin, which bind to biotin with high affinity . This mechanism allows for the specific and efficient labeling of biomolecules, enabling their study in various biochemical and cellular contexts.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to factors such as stability and degradation. This compound is generally stable when stored at -20°C and protected from moisture . Its stability can be affected by factors such as temperature, pH, and exposure to light. Long-term studies have shown that this compound can maintain its labeling efficiency and specificity over extended periods, making it a reliable tool for biochemical research . The temporal effects of this compound on cellular function can also be studied through in vitro and in vivo experiments, providing insights into its long-term impact on cellular processes.
Dosage Effects in Animal Models
The effects of this compound can vary with different dosages in animal models. Studies have shown that low to moderate doses of this compound can effectively label biomolecules without causing significant toxicity or adverse effects . High doses of this compound may lead to toxic effects, including cellular stress and disruption of normal cellular functions . It is important to carefully optimize the dosage of this compound in animal studies to achieve the desired labeling efficiency while minimizing potential adverse effects.
Metabolic Pathways
This compound is involved in metabolic pathways related to biotinylation and click chemistry. The azide group in this compound reacts with alkyne-containing molecules to form stable triazole linkages, which are then recognized by streptavidin or avidin . This reaction facilitates the labeling and detection of biomolecules, allowing researchers to study their metabolic pathways and interactions. This compound can also affect metabolic flux and metabolite levels by enabling the selective labeling and tracking of specific biomolecules within metabolic pathways .
Transport and Distribution
This compound is transported and distributed within cells and tissues through interactions with transporters and binding proteins. The PEG spacer in this compound enhances its solubility and reduces steric hindrance, allowing it to efficiently reach and label target biomolecules . Once inside the cell, this compound can be distributed to various cellular compartments, where it interacts with specific biomolecules and facilitates their detection and purification . The transport and distribution of this compound are crucial for its effectiveness as a labeling reagent in biochemical research.
Subcellular Localization
The subcellular localization of this compound is influenced by its interactions with targeting signals and post-translational modifications. This compound can be directed to specific cellular compartments, such as the nucleus, mitochondria, or endoplasmic reticulum, through targeting signals that guide its localization . Once localized, this compound can label specific biomolecules within these compartments, providing valuable insights into their functions and interactions. The subcellular localization of this compound is essential for its role in studying the spatial organization and dynamics of cellular processes .
Preparation Methods
Synthetic Routes and Reaction Conditions: Biotin-PEG4-Azide is synthesized through a multi-step process that involves the conjugation of biotin to a PEG4 linker, followed by the introduction of an azide group. The typical synthetic route includes:
Activation of Biotin: Biotin is first activated using a coupling reagent such as N-hydroxysuccinimide (NHS) to form biotin-NHS ester.
Conjugation to PEG4: The activated biotin is then reacted with a PEG4 amine to form biotin-PEG4.
Introduction of Azide Group: Finally, the PEG4-biotin conjugate is reacted with an azide-containing reagent to introduce the azide functionality
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Synthesis: Large quantities of biotin and PEG4 are synthesized and purified.
Automated Coupling: Automated systems are used to couple biotin to PEG4 and introduce the azide group.
Purification: The final product is purified using techniques such as chromatography to ensure high purity and yield.
Chemical Reactions Analysis
Types of Reactions: Biotin-PEG4-Azide primarily undergoes click chemistry reactions, specifically:
Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): This reaction involves the azide group of this compound reacting with an alkyne group in the presence of a copper catalyst to form a stable triazole linkage.
Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC): This reaction occurs without the need for a copper catalyst and involves the reaction of the azide group with strained alkynes such as dibenzocyclooctyne (DBCO) or bicyclononyne (BCN).
Common Reagents and Conditions:
CuAAC: Requires a copper catalyst, typically copper sulfate (CuSO4) and a reducing agent such as sodium ascorbate.
SPAAC: Does not require a catalyst but uses strained alkynes like DBCO or BCN.
Major Products:
CuAAC: Forms a stable triazole linkage.
SPAAC: Also forms a stable triazole linkage but without the need for a copper catalyst.
Scientific Research Applications
Chemistry:
Bioconjugation: Used to attach biotin to various biomolecules for detection and purification.
Click Chemistry: Facilitates the synthesis of complex molecules through efficient and selective reactions.
Biology:
Protein Labeling: Used to label proteins with biotin for subsequent detection using streptavidin or avidin.
Cell Surface Labeling: Enables the labeling of cell surface molecules for imaging and analysis.
Medicine:
Drug Delivery: Used in the development of targeted drug delivery systems where biotinylated drugs can be selectively delivered to specific cells or tissues.
Diagnostics: Employed in diagnostic assays to detect specific biomolecules.
Industry:
Comparison with Similar Compounds
Biotin-PEG3-Azide: Similar structure but with a shorter PEG spacer.
Biotin-PEG5-Azide: Similar structure but with a longer PEG spacer.
Dibenzocyclooctyne-PEG4-Biotin: Contains a DBCO group instead of an azide, used for copper-free click chemistry.
Uniqueness: Biotin-PEG4-Azide is unique due to its optimal PEG4 spacer length, which provides a balance between solubility and reduced steric hindrance, making it highly efficient for bioconjugation and click chemistry applications .
Properties
IUPAC Name |
5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]-N-[2-[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethoxy]ethyl]pentanamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H36N6O6S/c21-26-23-6-8-30-10-12-32-14-13-31-11-9-29-7-5-22-18(27)4-2-1-3-17-19-16(15-33-17)24-20(28)25-19/h16-17,19H,1-15H2,(H,22,27)(H2,24,25,28)/t16-,17-,19-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PVEHVEYAPUNCCP-LNLFQRSKSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2C(C(S1)CCCCC(=O)NCCOCCOCCOCCOCCN=[N+]=[N-])NC(=O)N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H]2[C@@H]([C@@H](S1)CCCCC(=O)NCCOCCOCCOCCOCCN=[N+]=[N-])NC(=O)N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H36N6O6S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
488.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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